1-Benzyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate
Description
Properties
Molecular Formula |
C16H19NO4 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
1-O-benzyl 2-O-ethyl 4-methylidenepyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H19NO4/c1-3-20-15(18)14-9-12(2)10-17(14)16(19)21-11-13-7-5-4-6-8-13/h4-8,14H,2-3,9-11H2,1H3 |
InChI Key |
QRYJTBYZQXCSJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=C)CN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Esterification
A common starting material is iminodiacetic acid or its derivatives, which undergo esterification to form methyl or ethyl esters. For example, iminodiacetic acid is reacted with sulfur oxychloride in anhydrous methanol under cryogenic conditions to yield iminodiacetic methyl ester hydrochloride. This step is crucial for activating the acid groups for subsequent alkylation.
| Step | Reagents/Conditions | Product | Yield (g) |
|---|---|---|---|
| Esterification | Iminodiacetic acid + SOCl2 + MeOH (anhydrous, cryo bath) | Iminodiacetic methyl ester hydrochloride | 291.5 |
Benzylation of Ester Intermediate
The iminodiacetic methyl ester hydrochloride is dissolved in dimethylformamide (DMF), treated with sodium bicarbonate, and reacted with benzyl bromide at 40 °C overnight. This alkylation introduces the benzyl group on the nitrogen atom, yielding 2,2'-oxalic acid methyl esters benzylamine.
| Step | Reagents/Conditions | Product | Yield (g) |
|---|---|---|---|
| Benzylation | Iminodiacetic methyl ester hydrochloride + NaHCO3 + Benzyl bromide (40 °C, overnight) | 2,2'-Oxalic acid methyl esters benzylamine | 403 |
Formation of Pyrrolidine Core via Cyclization
The benzylated intermediate is reacted with oxalic acid diethyl ester in the presence of sodium methylate (alkali catalyst) under reflux overnight. After cooling and acidification to pH 5–6 with glacial acetic acid, the solid 1-benzyl-3,4-dihydroxyl-1H-pyrroles-2,5-dimethyl dicarboxylate precipitates and is isolated.
| Step | Reagents/Conditions | Product | Yield (g) |
|---|---|---|---|
| Cyclization | 2,2'-Oxalic acid methyl esters benzylamine + Oxalic acid diethyl ester + Sodium methylate (reflux, overnight) | 1-Benzyl-3,4-dihydroxyl-1H-pyrroles-2,5-dimethyl dicarboxylate | 238.5 |
Final Modifications and Purification
The final compound, 1-Benzyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate, can be obtained by further ester exchange or selective hydrolysis steps to adjust the ester groups from methyl to ethyl esters, depending on the desired substitution pattern. Purification is typically achieved by recrystallization and chromatographic techniques to ensure high purity.
Reaction Scheme Summary
| Step | Reaction Type | Key Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Esterification | Iminodiacetic acid + SOCl2 + MeOH (cryo) | Iminodiacetic methyl ester hydrochloride |
| 2 | N-Benzylation | + NaHCO3 + Benzyl bromide (40 °C, overnight) | 2,2'-Oxalic acid methyl esters benzylamine |
| 3 | Cyclization | + Oxalic acid diethyl ester + Sodium methylate (reflux) | 1-Benzyl-3,4-dihydroxyl-1H-pyrroles-2,5-dimethyl dicarboxylate |
| 4 | Methylene bridge formation | + 1,2-ethylene dibromide (120 °C, overnight) | 1-Benzyl-3,4-ethylene dioxy pyrroles-2,5-dimethyl dicarboxylate |
| 5 | Ester modification & purification | Ester exchange/hydrolysis + recrystallization | 1-Benzyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate |
Research Findings and Optimization Notes
- The esterification step requires strict anhydrous and low-temperature conditions to avoid side reactions and ensure high yield of the methyl ester intermediate.
- Benzylation proceeds efficiently in DMF with sodium bicarbonate as base, and reaction monitoring by thin-layer chromatography (TLC) is essential to confirm completion.
- The cyclization step benefits from reflux conditions overnight to maximize conversion to the pyrrolidine core.
- The methylene bridge formation is temperature-sensitive; optimal yields are obtained at 100–120 °C, with 120 °C providing the most thorough reaction.
- Purification by recrystallization from appropriate solvents (e.g., ethyl acetate/water mixtures) yields high-purity final product.
- Alternative synthetic routes involving catalyst-free cycloaddition reactions have been reported for related pyrrolidine derivatives but are less common for this specific compound.
Chemical Reactions Analysis
Intramolecular Cyclization Catalyzed by Phosphazene Bases
1-Benzyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate undergoes phosphazene-catalyzed intramolecular cyclization to form fused bicyclic products. The reaction outcome depends on the steric and electronic properties of the catalyst:
-
P2-tBu (less bulky phosphazene base) favors 3-methylenepyrrolidine formation (95% selectivity) via direct cyclization.
-
P4-tBu (bulkier base) shifts selectivity toward 3-methyl-1H-pyrrole derivatives (58% selectivity) through a competing pathway involving deprotonation and rearrangement .
| Catalyst | Product Ratio (3-Methylenepyrrolidine : 3-Methylpyrrole) | Yield (%) |
|---|---|---|
| P2-tBu | 95 : 5 | 94 |
| P4-tBu | 58 : 42 | 90 |
Mechanistic Insights :
-
The reaction proceeds via base-induced deprotonation of the methylene group, followed by intramolecular nucleophilic attack on the ester carbonyl.
-
Steric hindrance from bulkier bases alters transition-state geometry, favoring pyrrole formation .
Microwave-Induced [3 + 2] Cycloadditions
In reactions with aziridines, 4-methylenepyrrolidine derivatives participate in microwave-assisted [3 + 2] cycloadditions. For example:
-
With cis-N-benzyl-2-benzoyl-3-phenylaziridine, the methylenepyrrolidine acts as a dipolarophile, forming tetrasubstituted pyrroles under microwave irradiation (150°C, 10 min) .
| Reaction Conditions | Product | Yield (%) |
|---|---|---|
| Microwave, 150°C, 10 min | Tetrasubstituted pyrrole | 85 |
| Reflux, 1.5 h | Same pyrrole | 43 |
Key Observations :
-
Microwave irradiation significantly enhances reaction efficiency (85% vs. 43% under conventional heating) .
-
Substituent bulkiness at C-3 of the allene precursor directs selectivity:
Reactivity with Azomethine Ylides
4-Methylenepyrrolidine-1,2-dicarboxylates react with azomethine ylides (generated in situ from aziridines) to form spirocyclic pyrrolidines . For instance:
-
Reaction with N-benzyl-cis-3-phenylaziridine-2-carboxylate produces spiro compounds via 1,3-dipolar cycloaddition .
NMR Characterization :
-
1H NMR (CDCl₃, 600 MHz): δ 1.23–1.29 (m, 3H, ester CH₃), 2.30–2.37 (m, 1H, pyrrolidine CH), 3.22–3.25 (m, 1H, NCH₂) .
-
13C NMR : Peaks at δ 170.3 (C=O ester), 78.4 (methylene C), 52.9 (pyrrolidine N-C) .
Catalytic Hydrogenation
While direct data on hydrogenation is limited, analogous compounds (e.g., 1-benzyl pyrrolidine-2-carboxylates) undergo hydrogenolysis of the benzyl group using Pd/C in ethanol, yielding free pyrrolidine carboxylic acids .
Stability and Byproduct Formation
Prolonged heating or harsh conditions lead to retro-aldol fragmentation, generating benzaldehyde as a byproduct .
Scientific Research Applications
Medicinal Chemistry
1-Benzyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate is being explored for its potential therapeutic effects. Research has indicated that derivatives of pyrrolidine compounds can exhibit significant biological activities, including:
- Anticonvulsant Activity : Studies have shown that certain pyrrolidine derivatives can modulate neurotransmitter systems, potentially leading to anticonvulsant properties.
- Antitumor Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess antitumor properties.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow it to be used in:
- Synthesis of Complex Molecules : The dicarboxylate moiety can participate in various reactions such as esterification and amidation, facilitating the construction of more complex organic frameworks.
- Building Blocks for Drug Development : The structural features of this compound make it an attractive building block for the synthesis of novel pharmaceuticals.
Material Science
In material science, 1-Benzyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate can be utilized in:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
- Nanomaterials : Its chemical reactivity allows for the functionalization of nanomaterials, which can lead to improved performance in applications such as drug delivery systems and sensors.
Data Tables
| Activity Type | Potential Effects |
|---|---|
| Anticonvulsant | Modulation of neurotransmitter systems |
| Antitumor | Cytotoxic effects on cancer cell lines |
Mechanism of Action
The mechanism of action of 1-Benzyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- The methylene group in the target compound likely increases ring strain compared to hydroxyl or fluorine analogs, making it more reactive in Diels-Alder or Michael addition reactions .
- Fluorine in the (2S,4R)-4-fluoro derivative enhances electronegativity, improving stability against enzymatic degradation .
Chiral centers (e.g., (2S,4R) configuration) in analogs like are critical for enantioselective synthesis in drug development.
Synthetic Accessibility: Similar compounds (e.g., 1-benzyl 2-methyl derivatives) are synthesized via esterification of pyrrolidine dicarboxylic acids using methanol and sulfuric acid . The target compound’s ethyl ester may require adjusted conditions (e.g., ethanol as solvent).
Physicochemical Properties :
- Hydroxyl-containing analogs (e.g., ) exhibit higher polarity and water solubility due to hydrogen bonding, whereas the methylene group in the target compound may reduce polarity.
Biological Activity
1-Benzyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate is a complex organic compound belonging to the pyrrolidine family. Its unique structure, characterized by a pyrrolidine ring with two carboxylate groups and a methylene bridge, suggests potential biological activities that merit investigation. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₉NO₄
- Molecular Weight : Approximately 289.34 g/mol
- Structural Features :
- Contains a benzyl group and an ethyl group.
- Features two carboxylate functional groups which enhance its reactivity.
Pharmacological Properties
Research indicates that compounds with similar structural features often exhibit diverse biological activities. The presence of dicarboxylate groups in 1-benzyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate may contribute to its potential as a therapeutic agent. Notable pharmacological properties include:
- Antioxidant Activity : Dicarboxylic acids are known for their ability to scavenge free radicals, potentially reducing oxidative stress in biological systems.
- Enzyme Inhibition : The compound may interact with various enzymes, similar to other pyrrolidine derivatives, influencing metabolic pathways.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The carboxylate groups can engage in hydrogen bonding with biological macromolecules, enhancing binding affinity and specificity.
- The benzyl moiety may facilitate interactions with lipid membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.
Toxicological Studies
A study examining the toxicity of similar compounds found that benzyl alkanoates exhibit low toxicity profiles in sub-chronic exposure scenarios. For instance, repeated-dose toxicity studies on related compounds indicated no significant systemic effects at certain dosage thresholds (NOAEL values) . This suggests that 1-benzyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate may also possess a favorable safety profile.
Interaction Studies
Interaction studies involving this compound focus on its behavior in biological systems. Preliminary findings indicate potential interactions with carboxylesterases, which could lead to hydrolysis and formation of less toxic metabolites . Such metabolic pathways are crucial for understanding the compound's pharmacokinetics and dynamics.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (S)-1-benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate | C₁₄H₁₇NO₄ | Similar structure; different substituents |
| Ethyl 4-methylpyrrolidine-1,2-dicarboxylate | C₁₄H₁₈N₂O₄ | Lacks benzyl group; simpler structure |
| N-benzoyl-N'-ethylurea | C₉H₁₁N₂O₂ | Contains urea functional group; different reactivity |
This table illustrates the structural diversity among compounds related to 1-benzyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate and highlights how variations in structure can influence biological activity.
Q & A
Q. What are the optimal synthetic routes for 1-benzyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate, and how can reaction conditions be tailored to improve yield?
A one-pot, two-step strategy involving cyclization and functionalization is commonly employed for pyrrolidine derivatives. For example, heating in DMF with potassium carbonate as a base (150°C, 20 hours) facilitates nucleophilic substitution and ring closure . Ethyl and benzyl ester groups may require sequential protection/deprotection steps to avoid cross-reactivity. Yield optimization can be achieved by monitoring reaction progress via TLC and adjusting solvent polarity (e.g., ethyl acetate for extraction) .
Q. Which analytical techniques are critical for characterizing the stereochemistry and functional groups of this compound?
- NMR Spectroscopy : Use - and -NMR to confirm stereochemistry (e.g., coupling constants for axial/equatorial protons in the pyrrolidine ring) and ester group integration .
- IR Spectroscopy : Key absorption bands include C=O (ester, ~1740 cm) and C-N (pyrrolidine, ~1250 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the ethyl and benzyl substituents .
Q. How can researchers mitigate safety risks during synthesis and handling?
- Reactivity : Avoid strong oxidizing agents due to the methylene group’s potential for undesired polymerization.
- Storage : Store under inert gas (argon/nitrogen) at –20°C to prevent ester hydrolysis .
- Waste Management : Neutralize acidic byproducts (e.g., HCl from Boc deprotection) with sodium bicarbonate before disposal .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in stereoselectivity during the synthesis of pyrrolidine dicarboxylates?
Q. How do solvent polarity and catalyst choice influence the compound’s stability in cross-coupling reactions?
- Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates in Suzuki-Miyaura couplings but may promote ester solvolysis.
- Catalysts : Pd(PPh) is effective for arylations but requires strict anhydrous conditions to prevent ligand degradation. Chelating agents (e.g., 1,10-phenanthroline) improve catalyst longevity in protic media .
Q. What computational methods are recommended for predicting the compound’s reactivity in drug discovery contexts?
- Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., enzymes) using force fields like AMBER or CHARMM.
- Docking Studies : AutoDock Vina or Schrödinger Suite can prioritize derivatives for synthesis by estimating binding affinities .
Methodological Challenges and Solutions
Q. Resolving conflicting NMR data for diastereomeric mixtures
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
